Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]-
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Overview
Description
Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopentacbenzopyran-7-yl)oxy]- is a complex organic compound with a unique structure that combines an acetamide group, a dimethylphenyl group, and a tetrahydro-oxocyclopenta-benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopentacbenzopyran-7-yl)oxy]- typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
- Formation of the Acetamide Group : This can be achieved by reacting acetic anhydride with an amine derivative.
- Introduction of the Dimethylphenyl Group : This step involves the reaction of the acetamide intermediate with a dimethylphenyl isocyanate.
- Cyclization to Form the Tetrahydro-oxocyclopenta-benzopyran Moiety : This is usually done through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the phenyl and cyclopenta-benzopyran moieties.
- Reduction : Reduction reactions can target the carbonyl groups, converting them to alcohols.
- Substitution : The compound can participate in nucleophilic substitution reactions, especially at the acetamide and phenyl groups.
- Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Nucleophiles : Halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: In medicine, the compound has potential applications as a drug candidate. Its structure suggests it may interact with specific molecular targets, making it a candidate for the development of new therapeutics.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity and stability.
Mechanism of Action
The mechanism by which Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopentacbenzopyran-7-yl)oxy]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
- Acetanilide : Similar in having an acetamide group but lacks the complex cyclopenta-benzopyran moiety.
- N-Phenylacetamide : Similar in having a phenylacetamide structure but lacks the dimethyl and tetrahydro-oxocyclopenta-benzopyran groups.
- 2,4-Dimethylacetanilide : Shares the dimethylphenyl and acetamide groups but lacks the additional cyclopenta-benzopyran structure.
Uniqueness: The uniqueness of Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopentacbenzopyran-7-yl)oxy]- lies in its combination of functional groups and complex structure, which confer unique reactivity and potential for diverse applications.
Properties
CAS No. |
876903-50-3 |
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Molecular Formula |
C23H22N2O5 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamoyl]-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C23H22N2O5/c1-13-6-9-19(14(2)10-13)24-23(28)25-21(26)12-29-15-7-8-17-16-4-3-5-18(16)22(27)30-20(17)11-15/h6-11H,3-5,12H2,1-2H3,(H2,24,25,26,28) |
InChI Key |
KZWUFANTQLVINA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)C |
Origin of Product |
United States |
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